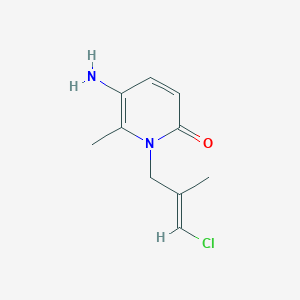
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes an amino group, a chloro-substituted alkene, and a dihydropyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridinone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves nucleophilic substitution reactions.
Chlorination and alkylation: The chloro-substituted alkene is introduced through chlorination and subsequent alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
5-amino-1-[(E)-3-chloro-2-methylprop-2-enyl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C10H13ClN2O/c1-7(5-11)6-13-8(2)9(12)3-4-10(13)14/h3-5H,6,12H2,1-2H3/b7-5+ |
Clave InChI |
IZUISEIBMKYVLJ-FNORWQNLSA-N |
SMILES isomérico |
CC1=C(C=CC(=O)N1C/C(=C/Cl)/C)N |
SMILES canónico |
CC1=C(C=CC(=O)N1CC(=CCl)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


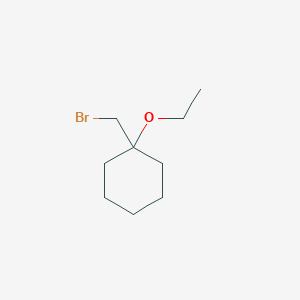
![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)
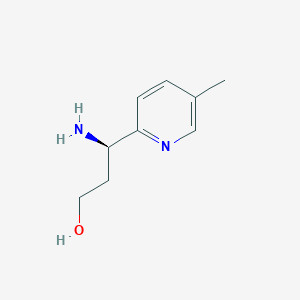
![(3R,7AR)-6-(4-chlorobenzyl)-1,7a-dihydro-5H-spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H)-trione](/img/structure/B13321515.png)
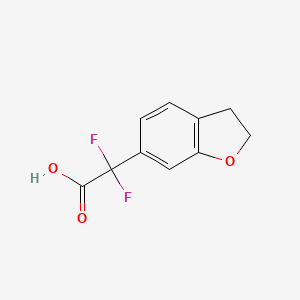
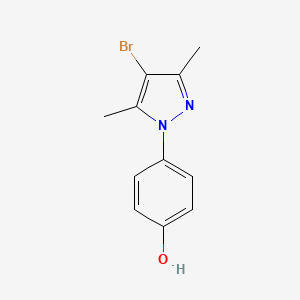
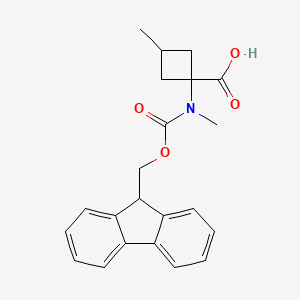
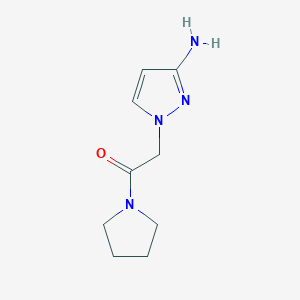
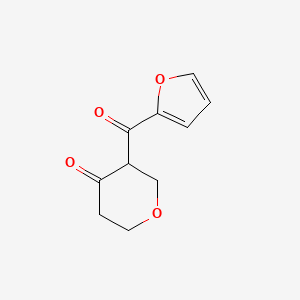

![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-[Cyano(methyl)amino]ethan-1-OL](/img/structure/B13321554.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)

